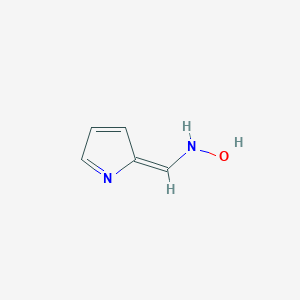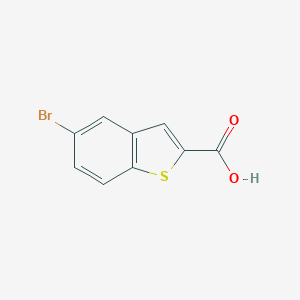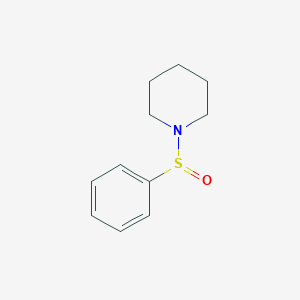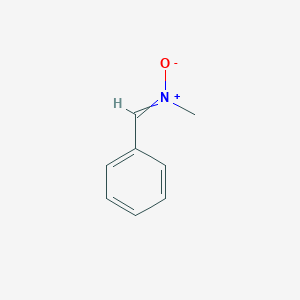
1-Methylacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylacridine is a heterocyclic organic compound with the chemical formula C14H11N. It is a yellowish solid that is soluble in organic solvents like ethanol, acetone, and benzene. This compound is widely used in scientific research due to its unique properties and structure.
Mécanisme D'action
The mechanism of action of 1-Methylacridine varies depending on its application. As a fluorescent probe, it intercalates into DNA and RNA and emits fluorescence upon excitation. As a photosensitizer, it generates singlet oxygen upon irradiation, which causes cell death in cancer cells. As a ligand for metal ions, it forms coordination complexes that have unique properties. As an anti-inflammatory and antioxidant agent, it scavenges free radicals and inhibits the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-Methylacridine has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Furthermore, it has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methylacridine has several advantages for lab experiments. It is easy to synthesize and purify, has high stability, and is readily available. However, it also has some limitations. It is toxic and can cause skin irritation and respiratory problems. It is also sensitive to light and air, which can affect its properties.
Orientations Futures
There are several future directions for the study of 1-Methylacridine. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of its potential as a photosensitizer for photodynamic therapy. Furthermore, its potential as a ligand for metal ions in catalysis and materials science can be explored. The study of its anti-inflammatory and antioxidant properties can also be further investigated.
Méthodes De Synthèse
The synthesis of 1-Methylacridine can be achieved through several methods. One of the most common methods is the Skraup synthesis, which involves the condensation of N-methylanthranilic acid with glycerol and sulfuric acid. Another method involves the reaction of 9-chloro-1-methylacridinium perchlorate with sodium methoxide in methanol. These methods yield 1-Methylacridine with high purity and yield.
Applications De Recherche Scientifique
1-Methylacridine has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of DNA and RNA. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, it has been used as a ligand for metal ions in coordination chemistry. 1-Methylacridine has also been studied for its anti-inflammatory and antioxidant properties.
Propriétés
Numéro CAS |
54116-90-4 |
|---|---|
Nom du produit |
1-Methylacridine |
Formule moléculaire |
C14H11N |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
1-methylacridine |
InChI |
InChI=1S/C14H11N/c1-10-5-4-8-14-12(10)9-11-6-2-3-7-13(11)15-14/h2-9H,1H3 |
Clé InChI |
VXGOQVMIGNMUGC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C=C12 |
SMILES canonique |
CC1=CC=CC2=NC3=CC=CC=C3C=C12 |
Autres numéros CAS |
54116-90-4 23043-41-6 |
Solubilité |
6.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)

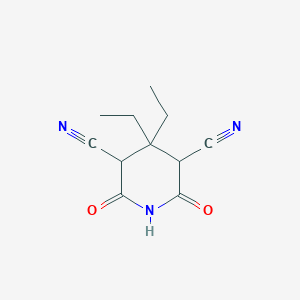
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
